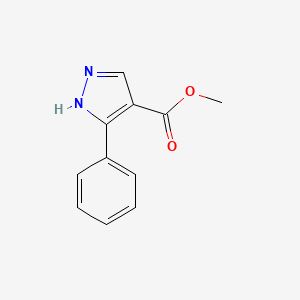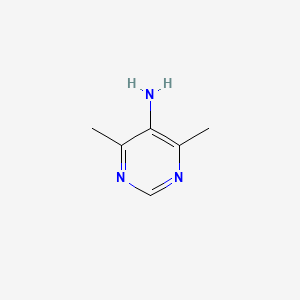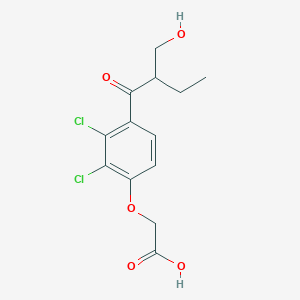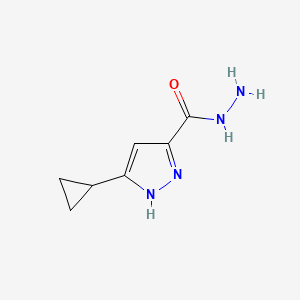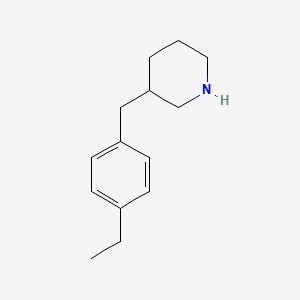
(4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid
Overview
Description
(4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid is a heterocyclic compound with the molecular formula C10H14N4O2 and a molecular weight of 222.25 g/mol . This compound is characterized by the presence of a pyrimidine ring attached to a piperazine ring, which is further connected to an acetic acid moiety. It is primarily used in scientific research, particularly in the fields of chemistry and biology .
Mechanism of Action
Target of Action
The primary targets of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid are currently under research. The compound is used in proteomics research , which suggests it may interact with proteins or enzymes in the body.
Mode of Action
As a compound used in proteomics research , it may interact with proteins or enzymes, altering their function or activity
Biochemical Pathways
Given its use in proteomics research , it may influence protein-related pathways.
Result of Action
Biochemical Analysis
Biochemical Properties
(4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid plays a significant role in biochemical reactions, particularly in the context of proteomics. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on proteins, which can influence the protein’s function and stability . For instance, this compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can modulate cell signaling pathways, which are crucial for maintaining cellular homeostasis and responding to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are essential for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function . At higher doses, this compound can cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain concentration .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, the compound may influence the activity of enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and cellular metabolism . Understanding these interactions is crucial for elucidating the compound’s role in metabolic regulation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, this compound may be transported into the mitochondria, where it can influence mitochondrial function and energy production .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are essential for its activity and function . Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles, such as the nucleus or mitochondria . These localization patterns are crucial for understanding how this compound exerts its effects at the cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid typically involves the reaction of 4-(2-pyrimidinyl)piperazine with chloroacetic acid under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
(4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
(4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid is widely used in scientific research due to its versatile chemical structure. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
(4-Pyrimidin-2-ylpiperazine): Lacks the acetic acid moiety, making it less versatile in chemical reactions.
(4-Phenylpiperazin-1-yl)acetic acid: Contains a phenyl group instead of a pyrimidine ring, leading to different chemical and biological properties.
Uniqueness
(4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid is unique due to the presence of both a pyrimidine ring and an acetic acid moiety. This combination allows for a wide range of chemical reactions and biological interactions, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-(4-pyrimidin-2-ylpiperazin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c15-9(16)8-13-4-6-14(7-5-13)10-11-2-1-3-12-10/h1-3H,4-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZFCZQYRLBPPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)O)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589409 | |
| Record name | [4-(Pyrimidin-2-yl)piperazin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244255-92-3 | |
| Record name | [4-(Pyrimidin-2-yl)piperazin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


